molecular formula C22H25ClN2O3 B5117770 N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

Numéro de catalogue B5117770
Poids moléculaire: 400.9 g/mol
Clé InChI: NIOBMSCCGVOQCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential use in treating neurodegenerative diseases. CEP-1347 was first synthesized in the early 1990s, and since then, numerous studies have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mécanisme D'action

The exact mechanism of action of CEP-1347 is not fully understood, but it is thought to act by inhibiting the activity of the protein kinase known as c-Jun N-terminal kinase (JNK). JNK is involved in a wide range of cellular processes, including apoptosis, inflammation, and stress response. Inhibition of JNK activity by CEP-1347 may help to protect neurons from degeneration and improve motor function in Parkinson's disease.
Biochemical and Physiological Effects
In addition to its potential neuroprotective effects, CEP-1347 has been shown to have other biochemical and physiological effects. For example, CEP-1347 has been shown to inhibit the activity of the protein kinase known as c-Abl, which is involved in cell proliferation and survival. CEP-1347 has also been shown to inhibit the activity of the protein kinase known as p38, which is involved in inflammation and stress response.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using CEP-1347 in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, CEP-1347 has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, one limitation of using CEP-1347 in lab experiments is that it is a relatively non-specific inhibitor, and may have off-target effects on other protein kinases.

Orientations Futures

There are several potential future directions for research on CEP-1347. One area of interest is the development of more specific JNK inhibitors that may have fewer off-target effects than CEP-1347. Additionally, further studies are needed to determine the optimal dosage and administration of CEP-1347 for use in treating Parkinson's disease. Finally, research is needed to investigate the potential use of CEP-1347 in treating other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

Méthodes De Synthèse

The synthesis of CEP-1347 involves several steps, starting with the reaction of 2-chloroethylamine hydrochloride with 2-chlorobenzaldehyde to form N-(2-chlorophenyl)-2-chloroethylamine. This intermediate is then reacted with 2-methoxybenzaldehyde to form N-[2-(2-chlorophenyl)ethyl]-2-methoxybenzamide, which is further reacted with piperidine-3-carboxylic acid to form the final product, CEP-1347.

Applications De Recherche Scientifique

CEP-1347 has been extensively studied for its potential use in treating neurodegenerative diseases, particularly Parkinson's disease. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of Parkinson's disease. These promising results have led to clinical trials of CEP-1347 in human patients with Parkinson's disease.

Propriétés

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-28-20-9-5-3-7-17(20)14-25-15-18(10-11-21(25)26)22(27)24-13-12-16-6-2-4-8-19(16)23/h2-9,18H,10-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOBMSCCGVOQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)NCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.